molecular formula C7H14O3 B13606603 2-Ethyl-3-hydroxy-3-methylbutanoic acid

2-Ethyl-3-hydroxy-3-methylbutanoic acid

Cat. No.: B13606603
M. Wt: 146.18 g/mol
InChI Key: DIRHXPGALYKHLU-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and a methyl group on the third carbon atom, as well as an ethyl group on the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydrolysis of its ester derivative, this compound ethyl ester. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of efficient separation and purification techniques to ensure high yield and purity. Catalysts may be employed to enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

2-Ethyl-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds, such as:

    2-Hydroxy-3-methylbutanoic acid: Lacks the ethyl group on the second carbon atom.

    3-Hydroxy-2-methylbutanoic acid: The positions of the hydroxyl and methyl groups are reversed.

    2-Hydroxy-2-methylbutanoic acid: The hydroxyl group is on the second carbon atom instead of the third.

These compounds share similar structural features but differ in the position and type of substituents, which can significantly influence their chemical properties and applications .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-ethyl-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C7H14O3/c1-4-5(6(8)9)7(2,3)10/h5,10H,4H2,1-3H3,(H,8,9)

InChI Key

DIRHXPGALYKHLU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C)(C)O

Origin of Product

United States

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